molecular formula C11H10ClNO5 B1364064 4-(4-Chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic acid CAS No. 85633-96-1

4-(4-Chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic acid

Cat. No. B1364064
Key on ui cas rn: 85633-96-1
M. Wt: 271.65 g/mol
InChI Key: ZDGKTISONWFCDF-UHFFFAOYSA-N
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Patent
US09296748B2

Procedure details

4-(4-Chloro-3-nitro-phenyl)-3-methyl-4-oxo-butyric acid E-4.1′″ (800 mg; 2.95 mmol) is placed in 8 ml ethanol and heated up to 50° C. to get solved. Benzylamine (1.61 ml; 14.73 mmol) is added and the reaction mixture stirred for 3 hours at 100° C. The crude product is purified by using reversed phase chromatography
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.61 mL
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:15])[CH:9]([CH3:14])[CH2:10][C:11]([OH:13])=[O:12])=[CH:4][C:3]=1[N+:16]([O-:18])=[O:17].[CH2:19]([NH2:26])[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1>C(O)C>[CH2:19]([NH:26][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:15])[CH:9]([CH3:14])[CH2:10][C:11]([OH:13])=[O:12])=[CH:4][C:3]=1[N+:16]([O-:18])=[O:17])[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=C(C=C1)C(C(CC(=O)O)C)=O)[N+](=O)[O-]
Step Two
Name
Quantity
1.61 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Step Three
Name
Quantity
8 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the reaction mixture stirred for 3 hours at 100° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to get
CUSTOM
Type
CUSTOM
Details
The crude product is purified

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C(C1=CC=CC=C1)NC1=C(C=C(C=C1)C(C(CC(=O)O)C)=O)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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